4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid
Overview
Description
4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid, also known as this compound, is a useful research compound. Its molecular formula is C28H22N2O8S2 and its molecular weight is 578.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biochemical Analysis
Biochemical Properties
4,4’-Dibenzamido-2,2’-stilbenedisulfonic acid is known to interact with various enzymes and proteins. It has been used as a reagent for enzyme immobilisation on fibroin by photo-crosslinking . The nature of these interactions is largely dependent on the specific biochemical context in which this compound is used.
Cellular Effects
The cellular effects of 4,4’-Dibenzamido-2,2’-stilbenedisulfonic acid are diverse. It has been reported to function as a potent anion transport inhibitor, primarily targeting Band 3 in red blood cells. This compound binds to Band 3, inducing a conformational change in the protein. This conformational change disrupts the protein’s ability to transport anions across the cell membrane.
Properties
IUPAC Name |
5-benzamido-2-[(E)-2-(4-benzamido-2-sulfophenyl)ethenyl]benzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O8S2/c31-27(21-7-3-1-4-8-21)29-23-15-13-19(25(17-23)39(33,34)35)11-12-20-14-16-24(18-26(20)40(36,37)38)30-28(32)22-9-5-2-6-10-22/h1-18H,(H,29,31)(H,30,32)(H,33,34,35)(H,36,37,38)/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKSXLMHJHPRDX-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7342-14-5 | |
Record name | 4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007342145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DBDS interact with Band 3 and what are the downstream effects?
A1: DBDS acts as a fluorescent anion transport inhibitor, binding to Band 3 and impacting its function. [] The research uses radioactive sulfate exchange and observes the binding kinetics of DBDS to Band 3 using fluorescence and stopped-flow techniques. [] This binding event induces a conformational change in the DBDS-Band 3 complex, ultimately inhibiting anion transport across the red blood cell membrane. []
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